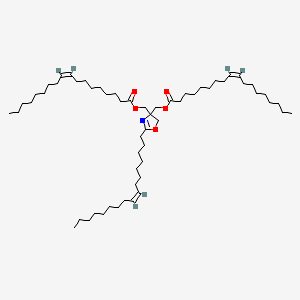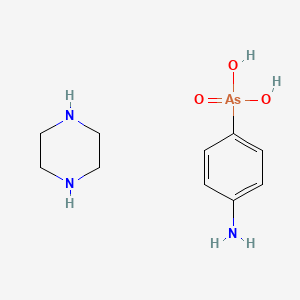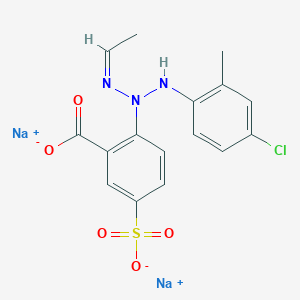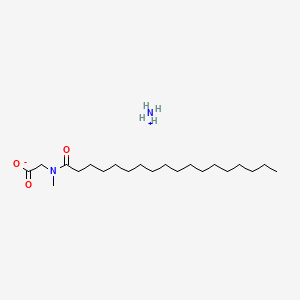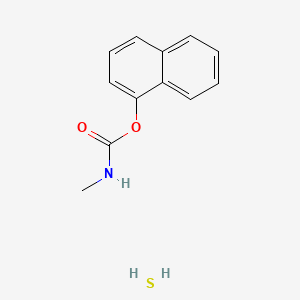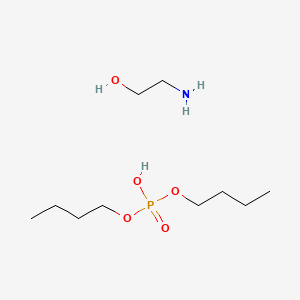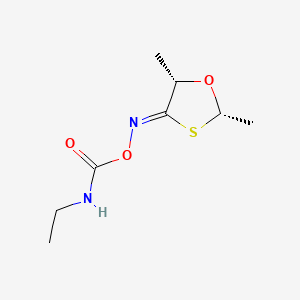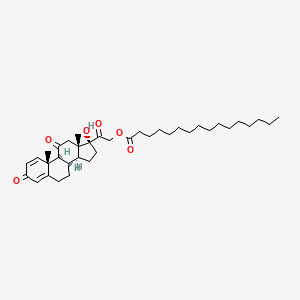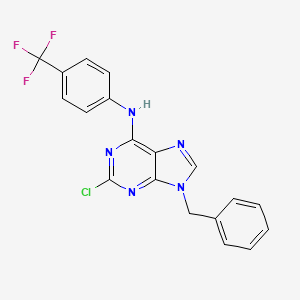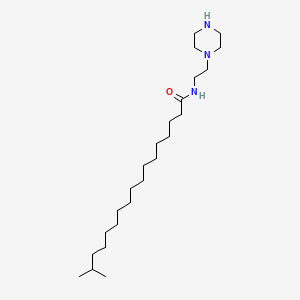
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is a synthetic steroid derivative of progesterone. It is a potent mineralocorticoid and is known for its significant biological activity. This compound is structurally related to other corticosteroids and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) typically involves multiple steps starting from progesterone. The process includes hydroxylation, acetylation, and esterification reactions. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Acetylation of hydroxyl groups to form acetate esters.
Esterification: Formation of the 2-acetoxypropionate ester at the 21-position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is used in various scientific research fields:
Chemistry: As a precursor for the synthesis of other steroid derivatives.
Biology: Studying the effects of corticosteroids on cellular processes.
Medicine: Investigating its potential therapeutic uses in treating conditions like inflammation and hormonal imbalances.
Industry: Used in the production of pharmaceuticals and as a reference compound in analytical studies.
Mécanisme D'action
The compound exerts its effects by binding to specific receptors in the body, such as mineralocorticoid receptors. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular function. The pathways involved include the regulation of electrolyte balance and modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
11beta-Hydroxyprogesterone: A naturally occurring steroid with similar biological activity.
17alpha-Hydroxyprogesterone: Another steroid derivative with distinct functional groups.
21-Deoxycorticosterone: A related compound with potent mineralocorticoid activity.
Uniqueness
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is unique due to its specific esterification at the 21-position, which enhances its biological activity and stability compared to other similar compounds.
Propriétés
Numéro CAS |
75227-97-3 |
|---|---|
Formule moléculaire |
C28H37O9- |
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
2-[(8S,9S,10R,11S,13S,14S,17R)-17-(3-acetyloxy-3-carboxybutanoyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetate |
InChI |
InChI=1S/C28H38O9/c1-15(29)37-27(4,24(35)36)13-21(32)28(14-22(33)34)10-8-19-18-6-5-16-11-17(30)7-9-25(16,2)23(18)20(31)12-26(19,28)3/h11,18-20,23,31H,5-10,12-14H2,1-4H3,(H,33,34)(H,35,36)/p-1/t18-,19-,20-,23+,25-,26-,27?,28-/m0/s1 |
Clé InChI |
SJNVLANCQVTUBW-LYNRDBQISA-M |
SMILES isomérique |
CC(=O)OC(C)(CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)CC(=O)[O-])C(=O)O |
SMILES canonique |
CC(=O)OC(C)(CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)CC(=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


